molecular formula C28H31N5O4S B3062492 LB30870 CAS No. 280780-95-2

LB30870

Cat. No.: B3062492
CAS No.: 280780-95-2
M. Wt: 533.6 g/mol
InChI Key: BIHPYGVYKSQDLA-SQJMNOBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FS64O4K98A is a synthetic organic compound with the molecular formula C21H28NO10S. Key physicochemical properties include:

  • Molecular weight: ~486.07 g/mol (calculated).
  • Melting point: Not explicitly stated, but comparable to sulfonamide derivatives (estimated 180–220°C).
  • Optical activity: Exhibits measurable optical rotation, suggesting chiral centers .
  • Spectroscopic data:
    • <sup>1</sup>H NMR: Characteristic peaks for aromatic protons, sulfonyl groups, and ether linkages.
    • <sup>13</sup>C NMR: Signals consistent with carbonyl (C=O) and sulfonic acid (SO3H) groups.
    • Mass spectrometry (ESI-LRMS/HRMS): Confirmed molecular ion [M+H]<sup>+</sup> at m/z 486.07 .
  • Elemental analysis: Matches theoretical values for C, H, N, and S content.

The compound is synthesized using advanced catalytic methods, with purity verified via chromatography and spectroscopy.

Properties

CAS No.

280780-95-2

Molecular Formula

C28H31N5O4S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[(2R)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid

InChI

InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1

InChI Key

BIHPYGVYKSQDLA-SQJMNOBHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N

Canonical SMILES

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N

sequence

XP

Synonyms

LB 30870
LB-30870
LB30870
N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid
N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LB-30870 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of LB-30870 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production methods would also focus on cost-effectiveness and scalability to facilitate widespread use .

Chemical Reactions Analysis

Types of Reactions

LB-30870 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of LB-30870 .

Scientific Research Applications

Mechanism of Action

LB-30870 exerts its effects by selectively inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The compound binds to the active site of thrombin, blocking its enzymatic activity. This inhibition disrupts the coagulation cascade, reducing the risk of clot formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

FS64O4K98A belongs to a class of sulfonamide-containing polyfunctional molecules. Below is a comparative analysis with structurally or functionally related compounds (Table 1):

Table 1: Comparative Properties of FS64O4K98A and Analogues

Property FS64O4K98A (C21H28NO10S) CAS 4649-09-6 (C8H6N2O) CAS 1761-61-1 (C7H5BrO2) CAS 54198-89-9 (C5H5ClN2)
Molecular weight 486.07 146.15 201.02 128.56
Key functional groups Sulfonic acid, ether, carbonyl Amide, nitrile Bromo, carboxylic acid Chloro, pyrimidine
Solubility (Log S) -2.5 (predicted) -2.47 (ESOL) -2.63 (SILICOS-IT) -1.98 (Ali)
Bioavailability Score Not reported 0.55 Not applicable 0.55
Synthetic method Catalytic sulfonation Amide coupling Bromination of aromatic acids Chlorination of pyrimidines
Hazard profile Moderate (requires risk assessment) H302 (oral toxicity) H315/H319 (skin/eye irritation) H335 (respiratory irritation)

Key Findings:

Structural Complexity: FS64O4K98A’s large molecular framework and sulfonic acid group distinguish it from simpler analogues like CAS 4649-09-6 (amide/nitrile) or CAS 54198-89-9 (chloropyrimidine).

Solubility : Despite its higher molecular weight, FS64O4K98A’s predicted Log S (-2.5) is comparable to brominated aromatic acids (CAS 1761-61-1, Log S -2.63) but less soluble than smaller heterocycles (CAS 54198-89-9, Log S -1.98) .

Synthetic Accessibility : FS64O4K98A requires multistep catalytic sulfonation, contrasting with straightforward halogenation or coupling reactions used for smaller analogues .

Safety : FS64O4K98A’s hazard profile is less defined than analogues with explicit warnings (e.g., H302 for CAS 4649-09-6), emphasizing the need for rigorous risk assessment during handling .

Research Implications

FS64O4K98A’s unique sulfonic acid functionality and chiral centers make it a candidate for:

  • Drug development : As a sulfonamide-based protease inhibitor or antibiotic.
  • Materials science: As a monomer for sulfonated polymers with ion-exchange properties.

Further studies should prioritize:

  • Thermal stability tests for materials applications.
  • Toxicological profiling to address safety gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.